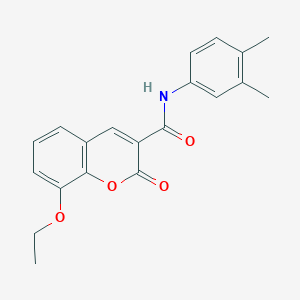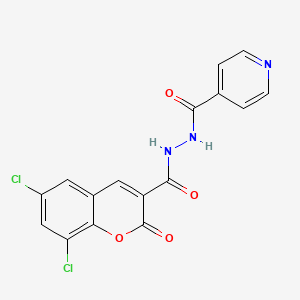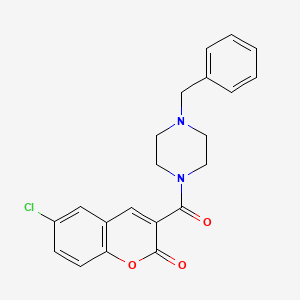
N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMEC or DMECA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the chromene class of compounds, which are characterized by a chromene moiety consisting of a benzene ring and a furan ring. DMEC has been found to possess anti-inflammatory, anti-fungal, and anti-cancer activities. In addition, it has been studied for its potential to modulate the activity of various enzymes and other proteins.
Scientific Research Applications
N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-fungal, and anti-cancer activities. In addition, it has been studied for its potential to modulate the activity of various enzymes and other proteins. For example, N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of several fungal species, including Candida albicans and Cryptococcus neoformans. Furthermore, N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to possess anti-cancer activity, as evidenced by its ability to inhibit the growth of various cancer cell lines.
Mechanism of Action
Target of Action
The primary targets of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin, while ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide interacts with its targets by exhibiting potent, reversible, and competitive inhibitory action over human MAO . This means that the compound competes with the substrate for the active site of the enzyme and can be displaced by an excess of the substrate. The inhibition is reversible, indicating that the compound can dissociate from the enzyme, allowing it to regain its activity .
Biochemical Pathways
The compound affects the biochemical pathways involving MAO and ChE. By inhibiting MAO, it prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels. This can have downstream effects on mood regulation and other neurological functions. The inhibition of ChE leads to an increase in acetylcholine levels, which can affect muscle function, pain response, and memory .
Pharmacokinetics
The compound’s drug-likeness, predicted by swissadme and osiris property explorer, showed that it obeys lipinski’s rule of five , suggesting good absorption and permeation properties.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels due to the inhibition of MAO and ChE. This can lead to alterations in mood, memory, and muscle function . .
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in laboratory experiments include its high purity and ease of synthesis. In addition, it has been found to possess anti-inflammatory, anti-fungal, and anti-cancer activities. Furthermore, it has been studied for its potential to modulate the activity of various enzymes and other proteins. However, one limitation of using N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in laboratory experiments is that its exact mechanism of action is still not fully understood.
Future Directions
The potential future directions for research on N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide include further studies to elucidate its exact mechanism of action, as well as studies to assess its efficacy and safety in animal models. In addition, further studies are needed to explore the potential of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide to modulate the activity of other enzymes and proteins. Furthermore, studies are needed to investigate the potential of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide to interact with other compounds, such as drugs and natural products. Finally, studies are needed to assess the potential of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide as an anti-inflammatory, anti-fungal, and anti-cancer agent.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been described in several publications. The most commonly used method involves the reaction of 3,4-dimethylphenyl acrylate with ethyl 8-ethoxy-2-oxo-2H-chromen-3-carboxylate in the presence of a base catalyst. This reaction produces the desired product in high yield and with excellent purity. In addition, an alternative method has been reported in which the starting materials are 3,4-dimethylphenyl chloroformate and ethyl 8-ethoxy-2-oxo-2H-chromen-3-carboxylate.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-17-7-5-6-14-11-16(20(23)25-18(14)17)19(22)21-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPGMGIBUOQDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-tert-butyl-7,9-dimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479849.png)
![ethyl 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479851.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479852.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479871.png)
![1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6479879.png)
![5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B6479880.png)
![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)
![3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6479910.png)
![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)



![(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6479937.png)
![4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479958.png)